1,2-Benzisoxazole, 3-(tribromomethyl)-
Description
1,2-Benzisoxazole is a heterocyclic scaffold widely recognized as a "privileged structure" in medicinal chemistry due to its versatility in binding diverse biological targets . The compound 1,2-Benzisoxazole, 3-(tribromomethyl)- features a tribromomethyl (-CBr₃) group at position 2. Tribromomethyl introduces significant steric bulk, lipophilicity, and electronegativity, which may influence pharmacokinetics (e.g., absorption, metabolism) and pharmacodynamics (e.g., receptor binding) .
Properties
IUPAC Name |
3-(tribromomethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3NO/c9-8(10,11)7-5-3-1-2-4-6(5)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDAWEFBJBCLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483882 | |
| Record name | 1,2-Benzisoxazole, 3-(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37924-95-1 | |
| Record name | 1,2-Benzisoxazole, 3-(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazole, 3-(tribromomethyl)- typically involves the bromination of 1,2-benzisoxazole derivatives. One common method includes the reaction of 1,2-benzisoxazole with bromine in the presence of a suitable solvent such as ethyl ether. The reaction is carried out under controlled conditions to ensure the selective formation of the tribromomethyl derivative .
Industrial Production Methods: Industrial production of 1,2-Benzisoxazole, 3-(tribromomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzisoxazole, 3-(tribromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The benzisoxazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzisoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
The benzisoxazole scaffold is recognized for its broad pharmacological activities. Compounds within this family have been studied for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. Specifically, 1,2-benzisoxazole derivatives exhibit significant biological activity due to their structural features.
Case Studies
- Anticonvulsant Activity :
-
Antimicrobial Properties :
- A study evaluated various 3-substituted-2,1-benzisoxazole analogs for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying levels of effectiveness, highlighting the potential of 1,2-benzisoxazole derivatives in developing new antimicrobial agents .
Synthetic Applications
The unique reactivity of 1,2-benzisoxazole, 3-(tribromomethyl)- makes it valuable in organic synthesis. It can serve as a precursor for synthesizing various derivatives with enhanced biological activities or different properties.
Synthetic Methodologies
-
Bromination Reactions :
Syntheses often involve bromination processes that yield derivatives with diverse functional groups. This method allows for large-scale production and accessibility of the compound . -
One-Pot Synthesis :
Recent advancements have introduced one-pot synthesis methods for preparing related compounds without isolating intermediates. This approach simplifies the synthetic process while maintaining high yields .
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds to 1,2-benzisoxazole, 3-(tribromomethyl)- along with their key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-(Chloromethyl)-1,2-benzisoxazole | Chlorinated derivative | Less reactive than brominated analogs |
| 3-(Fluoromethyl)-1,2-benzisoxazole | Fluorinated derivative | Different reactivity profile |
| 3-(Iodomethyl)-1,2-benzisoxazole | Iodinated derivative | More reactive due to iodine's size |
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole, 3-(tribromomethyl)- involves its interaction with specific molecular targets and pathways. The tribromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The table below summarizes key analogs of 1,2-benzisoxazole derivatives, focusing on substituents at position 3, their biological activities, and mechanistic insights:
Substituent Effects on Activity and Toxicity
- However, brominated analogs (e.g., 3-(bromomethyl)-) are associated with elevated neurotoxicity, as seen in rodent models . Tribromomethyl’s bulk may further exacerbate toxicity while improving target affinity . In contrast, chlorinated derivatives (e.g., zonisamide analogs) balance activity and safety, with sulfamoyl groups mitigating toxicity .
Sulfamoyl and Piperidinyl Derivatives :
Pharmacokinetic Considerations
- Lipophilicity : Tribromomethyl’s high logP value may enhance blood-brain barrier permeability but reduce aqueous solubility, complicating formulation .
- Metabolism : Bromine atoms in 3-(tribromomethyl)- are likely to slow oxidative metabolism, extending half-life but increasing risk of bioaccumulation .
- Neurotoxicity : Halogenated benzisoxazoles often show dose-dependent neurotoxicity in preclinical models, necessitating careful optimization .
Biological Activity
1,2-Benzisoxazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, 1,2-Benzisoxazole, 3-(tribromomethyl)- has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and related case studies.
Chemical Structure and Synthesis
1,2-Benzisoxazole, 3-(tribromomethyl)- is characterized by a benzisoxazole core with a tribromomethyl group at the 3-position. The synthesis of this compound typically involves halogenation reactions of benzisoxazole derivatives. Its unique structure contributes to its biological activity by influencing the compound's interaction with biological targets.
Antibacterial Activity
The antibacterial properties of 1,2-benzisoxazole derivatives have been extensively studied. Notably, a related compound 3,6-dihydroxy-1,2-benzisoxazole has demonstrated potent activity against multi-drug resistant Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/ml . This suggests that 1,2-benzisoxazole derivatives may serve as promising candidates for developing new antibacterial agents.
The mechanism by which 1,2-benzisoxazole compounds exert their antibacterial effects involves the inhibition of specific enzymes critical for bacterial metabolism. Studies indicate that the compound may target chorismate pyruvate-lyase (CPL) and other related enzymes . Molecular docking studies have provided insights into how these compounds bind to their targets, supporting the hypothesis that they can effectively disrupt bacterial growth.
Study on Antibacterial Effects
A study conducted on a natural variant of 1,2-benzisoxazole revealed its effectiveness against various Gram-negative bacteria including E. coli and Klebsiella pneumoniae. The compound exhibited low toxicity in animal models (LD50 > 1500 mg/kg) and was found to potentiate the effects of existing antibiotics when used in combination therapies .
Structural Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of benzisoxazole derivatives has shown that modifications to the phenyl ring can significantly enhance antibacterial activity. For instance, substituents at specific positions on the ring can improve binding affinity to bacterial targets .
Comparative Table of Biological Activities
| Compound Name | Activity Type | MIC (μg/ml) | Toxicity (LD50 mg/kg) | Target Bacteria |
|---|---|---|---|---|
| 3,6-Dihydroxy-1,2-benzisoxazole | Antibacterial | 6.25 | >1500 | Acinetobacter baumannii |
| Zonisamide | Anticonvulsant | - | - | Epilepsy |
| Risperidone | Antipsychotic | - | - | Schizophrenia |
| Benzisoxazole Derivatives | Antimicrobial | Varies | Varies | Various Gram-negative bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
